molecular formula C13H12Cl2N2O2S B4429404 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide

1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide

Cat. No. B4429404
M. Wt: 331.2 g/mol
InChI Key: CQZICDOXKQQNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been widely used in scientific research to study the physiological effects of adenosine A1 receptor blockade.

Mechanism of Action

1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a decrease in the downstream signaling pathways activated by the receptor, leading to physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and contractility of the heart. Additionally, this compound has been shown to modulate neurotransmitter release and inhibit inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other receptors. However, one limitation of this compound is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations for effective modulation.

Future Directions

There are several future directions for the use of 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in scientific research. One area of interest is the role of adenosine A1 receptor blockade in the treatment of cardiovascular disease, as this compound has been shown to increase heart rate and blood pressure. Additionally, the use of this compound in studying the role of adenosine A1 receptor blockade in neurological disorders such as Parkinson's disease and epilepsy is an area of active research. Finally, the development of more potent and selective adenosine A1 receptor antagonists based on the structure of this compound is an area of ongoing investigation.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively used in scientific research to study the physiological effects of adenosine A1 receptor blockade. This receptor is involved in a wide range of physiological functions, including cardiovascular regulation, neurotransmission, and inflammation. By blocking the adenosine A1 receptor, this compound can modulate these functions and provide insights into the underlying mechanisms.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c14-12-4-3-11(13(15)6-12)9-20(18,19)17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZICDOXKQQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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